molecular formula C8H16ClN B13957540 4-(3-Chloropropyl)piperidine

4-(3-Chloropropyl)piperidine

Cat. No.: B13957540
M. Wt: 161.67 g/mol
InChI Key: SLTQKUJNGKOMOM-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)piperidine is a heterocyclic compound featuring a piperidine ring (a six-membered amine) linked to a 3-chloropropyl chain. Its structure enables dual functionality: the piperidine ring acts as a nucleophile or base, while the chloropropyl moiety serves as an alkylating agent. This compound is widely utilized in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. For example, it is employed in O-alkylation reactions to generate intermediates for antioxidants (e.g., nitrone derivatives) and as a precursor for Topoisomerase 1 (Top1) inhibitors in anticancer drug development . Its synthesis typically involves the reaction of piperidine with 1-bromo-3-chloropropane or via chlorination of 3-(piperidin-1-yl)propan-1-ol using thionyl chloride .

Properties

IUPAC Name

4-(3-chloropropyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN/c9-5-1-2-8-3-6-10-7-4-8/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTQKUJNGKOMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropyl)piperidine typically involves the alkylation of piperidine with 1-chloro-3-propanol. The reaction is carried out in the presence of a base such as sodium hydride in an aprotic polar solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

For industrial production, the process is scaled up using similar reaction conditions but with optimizations for cost-effectiveness and safety. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated piperidine derivatives, while oxidation reactions can produce piperidinones .

Scientific Research Applications

4-(3-Chloropropyl)piperidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Heterocyclic Ring Variants

The reactivity and biological activity of 4-(3-chloropropyl)piperidine are influenced by the nature of the heterocyclic ring. Key analogs include:

Compound Heterocycle Key Applications/Reactivity Biological Activity (Top1 Inhibition)
This compound Piperidine Synthesis of nitrones, Top1 inhibitors (e.g., compound 22) +++ (High activity)
1-(3-Chloropropyl)pyrrolidine Pyrrolidine (5-membered) Anticancer derivatives (e.g., compound 23) ++ (Moderate activity)
4-(3-Chloropropyl)morpholine Morpholine (O-containing) Benzimidazole-chalcone derivatives for anticancer agents Not reported
1-(3-Chloropropyl)-1H-imidazole Imidazole (N-containing) Alkylating agent in heterocyclic synthesis Not reported

Key Insights :

  • Electron Density : Morpholine’s oxygen atom increases electron density, altering nucleophilicity compared to piperidine .
  • Bioactivity : Piperidine derivatives exhibit superior Top1 inhibition (+++) compared to pyrrolidine (++), likely due to enhanced binding from the larger ring .

Alkyl Chain Modifications

The chloropropyl chain’s length and substituents significantly impact reactivity:

Compound Chain Structure Key Reactions/Applications Yield in Synthesis
This compound 3-chloropropyl O-alkylation of nitrones, Top1 inhibitors 50–86%
4-(2-Chloroethyl)morpholine 2-chloroethyl Benzimidazole-chalcone derivatives (e.g., compound 19a–23d) 70–85%
1-(4-Chlorobutyl)-1H-imidazole 4-chlorobutyl Alkylation of imidazole derivatives Not reported

Key Insights :

  • Chain Length : Longer chains (e.g., chlorobutyl) may reduce electrophilicity due to increased steric hindrance, whereas shorter chains (e.g., chloroethyl) enhance reactivity in SN2 reactions .
  • Position of Chlorine : Terminal chlorine in 3-chloropropyl facilitates nucleophilic substitution, making it preferable for coupling with aromatic aldehydes .

Piperazine Derivatives

Piperazine-based analogs introduce additional nitrogen atoms, enabling diverse functionalization:

Compound Structure Applications
1-(3-Chloropropyl)-4-(prop-2-yn-1-yl)piperazine Piperazine with propargyl and chloropropyl Precursor for multifunctional antioxidants (e.g., compound 6)
1-(3-Chloropropyl)-2,6-dimethylpiperidine Piperidine with methyl substituents Specialty chemical in custom synthesis (limited bioactivity data)

Key Insights :

  • Piperazine vs. Piperidine : The additional nitrogen in piperazine allows for bifunctional reactivity, enabling conjugation with propargyl groups for click chemistry .
  • Steric Effects : Methyl-substituted derivatives (e.g., 2,6-dimethylpiperidine) may hinder nucleophilic attack due to steric bulk .

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